
D-Dopa
Overview
Description
It is a non-protein amino acid and a precursor to several neurotransmitters, including dopamine, norepinephrine, and epinephrine . DL-Dopa is widely studied for its potential therapeutic applications, particularly in the treatment of Parkinson’s disease due to its ability to cross the blood-brain barrier and convert to dopamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Dopa can be synthesized through various chemical routes. One common method involves the hydroxylation of L-tyrosine using tyrosinase enzyme, which results in the formation of L-Dopa. The racemic mixture, DL-Dopa, can be obtained by chemical synthesis involving the reaction of catechol with alanine .
Industrial Production Methods
Industrial production of DL-Dopa typically involves the fermentation of genetically modified microorganisms that express tyrosinase. This biotechnological approach is preferred due to its higher yield and lower environmental impact compared to traditional chemical synthesis .
Chemical Reactions Analysis
Conversion to L-DOPA
D-DOPA can be converted to L-DOPA in vivo through sequential oxidation and transamination, which are mediated by D-amino acid oxidase (DAAO) and DOPA transaminase, respectively [3, 18]. D-amino acid oxidase (DAAO) can convert this compound to its L-isomer [1, 3]. The resulting alpha-keto acid is then transaminated to L-DOPA by dopa transaminase .
Oxidation
DL-DOPA can undergo oxidation to form dopaquinone, which further polymerizes to form melanin. Common oxidizing agents for this reaction include potassium permanganate and hydrogen peroxide.
Reduction
The reduction of DL-DOPA can lead to the formation of dopamine. Reducing agents such as sodium borohydride and lithium aluminum hydride are often used for this process.
Substitution
DL-DOPA can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles such as sodium methoxide and potassium tert-butoxide. This results in various substituted phenylalanine derivatives.
Spontaneous Metabolic Reactions
This compound is involved in various spontaneous and enzymatic reactions. In silico analysis has identified potential spontaneous reactions involving this compound, including oxidation and hydration .
Interaction with Tyrosinase
This compound can substitute for L-DOPA as a cofactor of the hydroxylase reaction without significantly competing as an alternative substrate for DOPA oxidation . this compound may act as a cofactor in racemic systems, facilitating the movement of L-DOPA into the enzyme binding site, ultimately resulting in different polymerization effects .
This compound as an Inhibitor of Glutamate Carboxypeptidase II (GCPII)
This compound is a noncompetitive, allosteric inhibitor of GCPII [1, 3]. Mode of inhibition studies revealed this compound to be an allosteric inhibitor of GCPII .
Scientific Research Applications
Pharmacological Properties and Mechanism of Action
D-Dopa has been identified as a potent allosteric inhibitor of Glutamate Carboxypeptidase II (GCPII), an enzyme implicated in various neurological disorders, including Alzheimer's disease and prostate cancer. Recent studies have demonstrated that this compound exhibits sub-micromolar potency against GCPII with favorable pharmacokinetic properties, making it a promising candidate for further clinical exploration .
- Bioavailability : Orally administered this compound shows significant plasma exposure with an absolute oral bioavailability of approximately 47.7%. When co-administered with sodium benzoate, a D-amino acid oxidase inhibitor, plasma and brain exposures were enhanced by over 200%, indicating potential for improved therapeutic efficacy in neurological applications .
- Mode of Inhibition : this compound acts as a noncompetitive allosteric inhibitor of GCPII, which may offer advantages over traditional competitive inhibitors by providing sustained inhibition without competing directly with the substrate .
Neurological Disorders
This compound's ability to modulate neurotransmitter systems positions it as a candidate for treating various neurological conditions:
- Parkinson's Disease : While L-Dopa remains the standard treatment for Parkinson's disease, the unique attributes of this compound may provide alternative therapeutic pathways, particularly in patients who experience fluctuations in response to L-Dopa therapy. Research indicates that this compound could potentially enhance dopaminergic signaling through alternative mechanisms .
- Cognitive Disorders : Given its role in inhibiting GCPII, this compound may also be beneficial in treating cognitive deficits associated with Alzheimer's disease and other neurodegenerative disorders. The modulation of glutamate signaling through GCPII inhibition could help in mitigating excitotoxicity often observed in these conditions .
Cancer Treatment
The inhibition of GCPII by this compound also suggests potential applications in oncology:
- Prostate Cancer : Elevated levels of GCPII have been associated with prostate cancer progression. By inhibiting this enzyme, this compound may contribute to reduced tumor growth and improved patient outcomes .
Case Studies and Clinical Insights
A review of recent clinical studies highlights the ongoing exploration of this compound's applications:
- Study on Bioavailability : In a preclinical study involving mice, the pharmacokinetics of this compound were assessed when administered alone and in combination with sodium benzoate. Results indicated significant improvements in both plasma and brain concentrations when sodium benzoate was included, suggesting that co-administration strategies could enhance therapeutic effects .
- Potential for Drug Development : The findings from various studies underscore the need for further investigation into this compound as a therapeutic agent. Its unique inhibitory properties and favorable pharmacokinetics make it a prime candidate for drug development aimed at treating neurological disorders and cancer .
Summary and Future Directions
This compound presents a compelling case for further research into its applications across multiple domains, particularly within neurology and oncology. Its pharmacological profile suggests potential benefits over existing therapies, warranting additional studies to explore its efficacy and safety in human populations.
Table 1: Comparative Analysis of this compound Applications
Application Area | Mechanism | Current Status |
---|---|---|
Neurological Disorders | GCPII inhibition | Preclinical studies ongoing |
Parkinson's Disease | Modulation of dopaminergic signaling | Exploration needed |
Prostate Cancer | Tumor growth inhibition | Early-stage investigations |
Mechanism of Action
DL-Dopa exerts its effects primarily through its conversion to dopamine in the brain. Once administered, DL-Dopa crosses the blood-brain barrier and is decarboxylated by the enzyme aromatic L-amino acid decarboxylase to form dopamine . This supplemental dopamine helps to replenish the depleted levels of endogenous dopamine in patients with Parkinson’s disease, thereby alleviating symptoms such as tremors and rigidity .
Comparison with Similar Compounds
DL-Dopa is often compared with other similar compounds, such as:
D-Dopa: The dextrorotatory form, which is less commonly used due to its lower biological activity.
Dopamine: The direct product of DL-Dopa decarboxylation, which acts as a neurotransmitter.
DL-Dopa is unique in that it is a racemic mixture, providing a balance of both D- and L- forms, which can be advantageous in certain research and industrial applications .
Biological Activity
D-Dopa, or d-3,4-dihydroxyphenylalanine, is a stereoisomer of L-Dopa and has garnered interest due to its unique biological activities and potential therapeutic applications, particularly in neurological disorders such as Parkinson's disease. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.
Pharmacokinetics and Bioavailability
This compound exhibits promising pharmacokinetic (PK) properties, making it a candidate for therapeutic use. Recent studies have shown that this compound has an absolute oral bioavailability of approximately 47.7% when administered orally . The plasma concentration peaks (C_max) at around 99.0 nmol/mL within 15 minutes after administration of a 50 mg/kg dose, demonstrating rapid absorption .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Oral Bioavailability | 47.7% |
C_max (Plasma) | 99.0 nmol/mL at 15 min |
AUC (Plasma) | 185 nmol·h/mL |
AUC (Brain) | 5.48 nmol·h/g |
Half-life (t_1/2) | 0.35 h |
Volume of Distribution | 0.834 L/kg |
Clearance | 28 mL/min/kg |
These pharmacokinetic characteristics indicate that this compound can achieve significant plasma levels quickly, although brain exposure remains relatively low compared to plasma levels (AUC brain/plasma ratio of 0.03 ) without co-administration of enhancers like sodium benzoate .
The biological activity of this compound is largely attributed to its conversion to L-Dopa via the enzyme D-amino acid oxidase (DAAO). Studies have demonstrated that this compound is unidirectionally converted to L-Dopa in the presence of DAAO, which facilitates its therapeutic effects in conditions like Parkinson's disease . This conversion involves an initial oxidative deamination to form an α-keto acid, followed by transamination to produce L-Dopa .
Inhibition Studies
Research indicates that co-administration with sodium benzoate, a selective DAAO inhibitor, significantly enhances both plasma and brain exposures of this compound by over 200% , highlighting the potential for combination therapies to improve efficacy . This combination therapy not only increases bioavailability but also demonstrates a noncompetitive allosteric inhibition of glutamate carboxypeptidase II (GCPII), a target implicated in various neurological disorders .
Clinical Implications and Case Studies
This compound's role in treating movement disorders has been explored in several clinical contexts. For instance, in studies involving hemi-parkinsonian models, administration of this compound resulted in contralateral rotations similar to those observed with L-Dopa but with a slower onset and reduced potency . These findings suggest that while this compound may not be as effective as L-Dopa on its own, it could serve as an adjunct therapy or a precursor that enhances the effects of L-Dopa.
Case Study: Dopa-Responsive Dystonia
In patients with dopa-responsive dystonia (DRD), where L-Dopa treatment is standard, the addition of this compound has shown varying degrees of improvement in motor functions. For example:
- Patient 1 : Experienced significant motor disabilities despite L-Dopa treatment; however, the addition of oral BH4 provided additional benefits.
- Patient 2 : Had mild developmental delays but improved motor functions with lower doses of L-Dopa combined with dietary modifications including this compound supplementation .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for quantifying D-DOPA in biological samples?
To quantify this compound, researchers often employ high-performance liquid chromatography (HPLC) coupled with electrochemical or UV detection, which provides high sensitivity and specificity . For enzymatic assays, spectrophotometric methods using tyrosinase activity can distinguish this compound from L-DOPA by monitoring oxidation rates, as this compound exhibits slower catalytic conversion (λ values differ significantly between enantiomers) . Pre-treatment with D-amino acid oxidase (DAAO) can also isolate this compound by selectively oxidizing it to L-DOPA for downstream analysis .
Q. How should researchers handle this compound safely in laboratory settings?
this compound requires strict safety protocols due to its skin, eye, and respiratory irritation risks . Key precautions include:
- Using fume hoods to avoid inhalation of particulates.
- Wearing nitrile gloves and goggles during handling.
- Storing this compound in airtight containers at 2–8°C, protected from light . Contaminated surfaces should be rinsed with copious water, and spills must be disposed of via approved hazardous waste channels.
Q. What are the primary biochemical pathways involving this compound?
this compound is enzymatically converted to L-3,4-DOPA via D-amino acid oxidase (DAAO) and DOPA transaminase in renal tissues, enabling its role as a dopamine precursor . Unlike L-DOPA, this compound exhibits lower affinity for tyrosine hydroxylase but shows preferential sulfation at the 3-OH group by human phenol sulfotransferase, a critical distinction in metabolic studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s neurotoxic vs. neuroprotective effects across studies?
Discrepancies often arise from model-specific variables , such as concentration-dependent toxicity in primary rat mesencephalic cultures (neurotoxic at ≥10 µM) versus elevated striatal dopamine levels after intraventricular administration in vivo . To address this, standardize dose-response curves across models and include controls for endogenous L-DOPA interference. Additionally, assess oxidative stress markers (e.g., glutathione levels) to differentiate mechanistic pathways .
Q. What methodological considerations are critical for studying this compound’s membrane transport dynamics?
Studies using graphene oxide (GO) membranes modified with L-glutamic acid highlight this compound’s preferential adsorption due to stronger binding affinity, enabling enantiomer separation . Key factors include:
- Optimizing membrane hydrophobicity/hydrophilicity (e.g., azobenzene-modified polyimide membranes) to modulate water permeation and solute selectivity.
- Validating transport efficiency via fluorescence quenching assays or mass spectrometry .
Q. How can in vitro assays account for this compound’s stereospecific interactions with enzymes like tyrosinase?
Use nonlinear regression analysis to calculate apparent catalytic constants (λ) for this compound/L-DOPA mixtures, as λ values correlate with enantiomeric ratios . For example, λ increases with higher L-DOPA concentrations due to competitive inhibition of this compound oxidation. Pair this with molecular docking simulations to map binding site interactions and validate kinetic data .
Q. What experimental designs are optimal for evaluating this compound’s role in Parkinson’s disease models?
In 6-OHDA-induced Parkinsonian rats, contralateral turning behavior serves as a functional readout for this compound’s dopamine receptor activation (20 mg/kg, i.p.) . To isolate this compound-specific effects, co-administer sodium benzoate (a DAAO inhibitor) and compare outcomes with L-DOPA treatment. Include microdialysis to monitor real-time striatal dopamine release .
Q. Methodological Resources
Properties
IUPAC Name |
2-amino-3-(3,4-dihydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDRDQBEARUVNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020549 | |
Record name | dl-Dopa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid | |
Record name | DL-Dihydroxyphenylalanine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13956 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | DL-Dopa | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.6 mg/mL | |
Record name | DL-Dopa | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
63-84-3, 5796-17-8 | |
Record name | DL-DOPA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydroxyphenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Dopa | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118368 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-DOPA | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dl-Dopa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3,4-dihydroxyphenyl)-DL-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.515 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOPA, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI9C343R60 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DL-Dopa | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
270 °C | |
Record name | DL-Dopa | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.